Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid
Brand Name: Vulcanchem
CAS No.: 219297-10-6
VCID: VC7794330
InChI: InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O
Molecular Formula: C19H23NO4
Molecular Weight: 329.396

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid

CAS No.: 219297-10-6

Cat. No.: VC7794330

Molecular Formula: C19H23NO4

Molecular Weight: 329.396

* For research use only. Not for human or veterinary use.

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid - 219297-10-6

Specification

CAS No. 219297-10-6
Molecular Formula C19H23NO4
Molecular Weight 329.396
IUPAC Name (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid
Standard InChI InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1
Standard InChI Key RKULNBHGHIPRGC-MRXNPFEDSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O

Introduction

Chemical Identity and Structural Features

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid belongs to the class of β-amino acids, where the amino group is positioned at the β-carbon relative to the carboxylic acid. Its IUPAC name, (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid, reflects the stereochemistry at the third carbon and the substitution pattern . Key structural attributes include:

Stereochemical Configuration

The (R)-configuration at the β-carbon ensures enantioselective interactions in biological systems. This chirality is critical for binding to asymmetric enzyme active sites, as demonstrated in studies of dipeptidyl peptidase-4 (DPP-4) inhibitors .

Functional Groups

  • Boc Protecting Group: The tert-butoxycarbonyl group shields the amino functionality during solid-phase peptide synthesis (SPPS), preventing unintended side reactions .

  • 2-Naphthyl Moiety: This aromatic system confers enhanced hydrophobicity compared to phenyl analogues, improving membrane permeability in drug candidates.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₃NO₄
Molecular Weight329.4 g/mol
Density1.2±0.1 g/cm³
Boiling Point527.9±43.0 °C at 760 mmHg
Flash Point273.1±28.2 °C
Optical RotationD= +11° (c=1 in EtOH, 25°C)

Synthesis and Manufacturing

The synthesis of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid involves multi-step protocols to establish stereocontrol and introduce functional groups.

Stepwise Synthesis Pathway

  • Amino Group Protection:
    The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base . This step achieves >95% yield under anhydrous conditions .

    R-NH2+Boc2OEt3N, THFR-NH-Boc+CO2\text{R-NH}_2 + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N, THF}} \text{R-NH-Boc} + \text{CO}_2
  • Friedel-Crafts Acylation:
    A naphthalene derivative undergoes Friedel-Crafts reaction with acetyl chloride in the presence of AlCl₃, introducing the 2-naphthyl group. The reaction proceeds at 0–5°C to minimize polysubstitution.

  • Coupling and Deprotection:
    The protected amino acid is coupled to resin-bound peptides using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in dimethylformamide (DMF) . Final deprotection employs trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Boc₂O, Et₃N, THF, 20°C, 12h95%
2AcCl, AlCl₃, DCM, 0°C, 2h82%
3HATU, DIPEA, DMF, rt, 4h88%

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF and DMSO . Stability studies indicate no degradation under inert gas storage at −20°C for >2 years .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorbance at 1745 cm⁻¹ (C=O stretch, Boc group) and 1650 cm⁻¹ (amide I band).

  • NMR (¹H, 400 MHz, CDCl₃): δ 7.82–7.26 (m, 7H, naphthyl), 4.12 (q, J=6.8 Hz, 1H, α-CH), 1.43 (s, 9H, Boc) .

Applications in Pharmaceutical Research

Peptide-Based Therapeutics

Incorporating this amino acid into glucagon-like peptide-1 (GLP-1) analogues enhances resistance to DPP-4-mediated cleavage, extending half-life in vivo . For example, a GLP-1 derivative containing Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid showed a 3-fold increase in plasma stability compared to alanine-substituted controls .

Neurological Drug Development

The 2-naphthyl group facilitates blood-brain barrier penetration, making this compound valuable in synthesizing neuropeptide Y (NPY) antagonists for obesity treatment . In rodent models, NPY antagonists reduced food intake by 40% over 24 hours .

Table 3: Bioactivity Comparison of Analogues

CompoundIC₅₀ (DPP-4 Inhibition)LogP
Boc-(R)-3-Amino-4-(2-Naphthyl)12 nM3.8
Boc-(S)-3-Amino-4-Phenyl45 nM2.1
Unprotected 3-Amino-4-(2-Naphthyl)210 nM1.9

Industrial and Regulatory Considerations

Supplier Landscape

As of 2025, 72 suppliers globally offer the compound at prices ranging from $55/250 mg (research-grade) to $275.38/g (GMP-grade) . Major distributors include Chem-Impex, Matrix Scientific, and VWR .

Future Directions

Ongoing research explores its utility in:

  • Targeted Drug Delivery: Conjugating the 2-naphthyl moiety to lipid nanoparticles improves tumor accumulation in xenograft models.

  • Biocatalysis: Engineered aminotransferases catalyze its incorporation into non-ribosomal peptides with 99% enantiomeric excess .

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